

A Comprehensive Technical Guide to the Solubility Determination of N-Isopropyl 3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -Isopropyl 3-nitrobenzenesulfonamide
Cat. No.:	B187331

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Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. A poorly soluble compound, regardless of its *in vitro* potency, is likely to face significant hurdles in development, from inconsistent absorption to challenges in creating viable dosage forms. This guide provides a comprehensive framework for determining the solubility of a representative sulfonamide, **N-Isopropyl 3-nitrobenzenesulfonamide**, offering researchers, scientists, and drug development professionals a detailed roadmap for this essential characterization. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical, in-depth manual for its experimental determination and theoretical consideration.

Compound Profile: N-Isopropyl 3-nitrobenzenesulfonamide

N-Isopropyl 3-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class.^[1] Its structure, featuring a nitro-substituted benzene ring and an isopropyl group on the sulfonamide nitrogen, dictates its physicochemical properties, including its solubility profile.

Property	Value	Source
CAS Number	28860-10-8	[1] [2] [3]
Molecular Formula	C9H12N2O4S	[1]
Molecular Weight	244.27 g/mol	[1]
Synonyms	3-Nitro-N-(propan-2-YL)benzene-1-sulfonamide	[1]

Based on the general characteristics of benzenesulfonamides, it is anticipated that **N-Isopropyl 3-nitrobenzenesulfonamide** will exhibit low solubility in water and higher solubility in organic solvents.^{[4][5]} The presence of the polar nitro and sulfonamide groups, contrasted with the nonpolar benzene ring and isopropyl group, suggests a nuanced solubility behavior that necessitates empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Factors Influencing Sulfonamide Solubility

Several factors can influence the solubility of sulfonamides like **N-Isopropyl 3-nitrobenzenesulfonamide**:

- pH: The sulfonamide group is weakly acidic and can ionize in alkaline conditions, which generally increases aqueous solubility.^[5]

- Temperature: For most solids, solubility increases with temperature in an endothermic dissolution process.[\[5\]](#)
- Solvent Polarity: The principle of "like dissolves like" is a useful guide. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.
- Crystal Lattice Energy: The strength of the interactions within the solid crystal of the compound must be overcome by the solute-solvent interactions for dissolution to occur.

Predictive Solubility Models

While experimental determination is the gold standard, several thermodynamic models can be used to predict the solubility of sulfonamides. These models are particularly useful in early development for solvent screening and understanding dissolution thermodynamics.

- The van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of solution.
- The Abraham Solvation Parameter Model: This is a linear free-energy relationship that describes the partitioning of a solute between two phases and can be used to predict solubility in various solvents.[\[6\]](#)[\[7\]](#)[\[8\]](#) The model uses a set of solute and solvent descriptors to quantify the different types of intermolecular interactions.
- The Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature.[\[9\]](#)[\[10\]](#)

The relationship between these theoretical models and experimental work is crucial for a comprehensive understanding of a compound's solubility.

Caption: Interplay of factors, models, and experiments in solubility determination.

Experimental Protocols for Solubility Determination

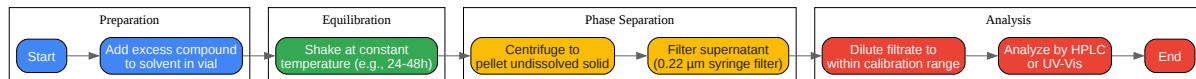
The following section provides detailed, step-by-step methodologies for determining the equilibrium solubility of **N-Isopropyl 3-nitrobenzenesulfonamide**. The cornerstone of this process is the shake-flask method, which is considered the benchmark for equilibrium solubility

measurement. The concentration of the dissolved compound is then quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

- Compound: **N-Isopropyl 3-nitrobenzenesulfonamide** (purity >98%)
- Solvents:
 - Deionized Water
 - Methanol (HPLC grade)
 - Ethanol (HPLC grade)
 - Dimethyl Sulfoxide (DMSO, HPLC grade)
- Equipment:
 - Analytical balance (± 0.1 mg)
 - Vials with screw caps (e.g., 4 mL glass vials)
 - Orbital shaker with temperature control
 - Centrifuge
 - Syringes and syringe filters (0.22 μ m)
 - HPLC system with a UV detector
 - UV-Vis spectrophotometer
 - Volumetric flasks and pipettes

Workflow for Solubility Determination



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